molecular formula C37H25ClN6O2 B12461495 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Katalognummer: B12461495
Molekulargewicht: 621.1 g/mol
InChI-Schlüssel: GSBRELKUNQAKOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[8-(4-chlorophenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide” is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and heterocyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Formation of the triazatetracyclo structure: This step might involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the chlorophenyl group: This could be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phthalazinyl acetamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic components may be susceptible to oxidation under specific conditions.

    Reduction: Certain functional groups within the compound can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Leading to cell death or altered cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[8-(4-chlorophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: A structurally similar compound with slight variations in the substituents.

    N-[8-(4-bromophenyl)-9,10,17-triazatetracycloheptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide: Another similar compound with a bromine substituent instead of chlorine.

Uniqueness

The uniqueness of the compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences could result in varied reactivity, stability, and bioactivity.

Eigenschaften

Molekularformel

C37H25ClN6O2

Molekulargewicht

621.1 g/mol

IUPAC-Name

N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C37H25ClN6O2/c1-22-10-12-23(13-11-22)34-28-7-3-5-9-30(28)37(46)43(41-34)21-33(45)39-26-18-19-32-31(20-26)40-36-29-8-4-2-6-27(29)35(42-44(32)36)24-14-16-25(38)17-15-24/h2-20H,21H2,1H3,(H,39,45)

InChI-Schlüssel

GSBRELKUNQAKOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)N6C(=N5)C7=CC=CC=C7C(=N6)C8=CC=C(C=C8)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.